Methyl 2-(acetylamino)-3-O,4-O,6-O-trimethyl-2-deoxy-α-D-galactopyranoside Methyl 2-(acetylamino)-3-O,4-O,6-O-trimethyl-2-deoxy-α-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 10049-88-4
VCID: VC0155662
InChI: InChI=1S/C12H23NO6/c1-7(14)13-9-11(17-4)10(16-3)8(6-15-2)19-12(9)18-5/h8-12H,6H2,1-5H3,(H,13,14)/t8-,9-,10+,11-,12+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC)OC)OC
Molecular Formula: C12H23NO6
Molecular Weight: 277.317

Methyl 2-(acetylamino)-3-O,4-O,6-O-trimethyl-2-deoxy-α-D-galactopyranoside

CAS No.: 10049-88-4

Cat. No.: VC0155662

Molecular Formula: C12H23NO6

Molecular Weight: 277.317

* For research use only. Not for human or veterinary use.

Methyl 2-(acetylamino)-3-O,4-O,6-O-trimethyl-2-deoxy-α-D-galactopyranoside - 10049-88-4

Specification

CAS No. 10049-88-4
Molecular Formula C12H23NO6
Molecular Weight 277.317
IUPAC Name N-[(2S,3R,4R,5R,6R)-2,4,5-trimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C12H23NO6/c1-7(14)13-9-11(17-4)10(16-3)8(6-15-2)19-12(9)18-5/h8-12H,6H2,1-5H3,(H,13,14)/t8-,9-,10+,11-,12+/m1/s1
Standard InChI Key MBYDRERGCKIMDW-ZIQFBCGOSA-N
SMILES CC(=O)NC1C(C(C(OC1OC)COC)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator